molecular formula C11H21NO4Si B2393876 3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid CAS No. 1822551-68-7

3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid

Cat. No.: B2393876
CAS No.: 1822551-68-7
M. Wt: 259.377
InChI Key: BUYPNQDTQVFCBL-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The fundamental molecular architecture of 3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid centers around a five-membered heterocyclic ring system containing both nitrogen and silicon atoms. The compound exists with a molecular formula of C₁₁H₂₁NO₄Si and a molecular weight of 259.37 grams per mole, establishing its identity as a silicon-modified amino acid derivative. The azasilolidine core represents a significant departure from traditional nitrogen-containing heterocycles, as the silicon atom introduces unique electronic and geometric properties that fundamentally alter the ring's characteristics compared to conventional pyrrolidine systems.

The stereochemical complexity of this compound manifests primarily at the carbon atom bearing the carboxylic acid functionality, designated as position 5 in the ring numbering system. Both enantiomeric forms have been characterized in the literature, with the (R)-enantiomer bearing the CAS number 268224-29-9 and exhibiting specific spatial arrangements that influence both its chemical reactivity and potential biological activity. The stereochemical designation follows from the prioritization of substituents according to Cahn-Ingold-Prelog rules, where the carboxylic acid group takes precedence over the ring carbon atoms in determining absolute configuration.

The silicon atom at position 3 of the ring system bears two methyl substituents, creating a quaternary silicon center that contributes significantly to the overall molecular geometry. This substitution pattern introduces considerable steric bulk around the silicon center while simultaneously affecting the electronic properties of the adjacent nitrogen atom through hyperconjugative interactions. The 3,3-dimethyl substitution pattern has been shown to influence the ring's conformational preferences, with the silicon-bound methyl groups adopting positions that minimize 1,3-diaxial interactions with other ring substituents.

The molecular architecture also incorporates a carboxylic acid moiety at position 5, which introduces additional conformational complexity through its ability to participate in intramolecular hydrogen bonding interactions. The spatial relationship between the carboxylic acid group and the nitrogen-bound tert-butoxycarbonyl protecting group creates specific geometric constraints that influence the compound's overall three-dimensional structure. These architectural features combine to produce a molecule with well-defined spatial preferences that are critical for understanding its chemical behavior and potential applications in synthetic chemistry.

Silicon-Nitrogen Bond Characteristics in Azasilolidine Systems

The silicon-nitrogen bond in azasilolidine systems exhibits unique characteristics that distinguish these compounds from their carbon analogs. Silicon-nitrogen bonds typically display bond lengths around 173 picometers with bond energies of approximately 355 kilojoules per mole, values that reflect the larger atomic radius of silicon compared to carbon and the resulting longer bond distances. In the context of 3,3-dimethyl-1,3-azasilolidine systems, these bonds adopt specific geometric arrangements that optimize orbital overlap while accommodating the constraints imposed by ring closure.

Recent investigations into silicon-nitrogen bonding in related systems have revealed the presence of dative bonding character, where the nitrogen atom acts as an electron pair donor to silicon. In dative bonding arrangements involving silicon and nitrogen, computational studies have identified characteristic vibrational frequencies that can be used to assess bond strength and character. For silicon-nitrogen dative bonds, intense infrared peaks appear in the 180-270 wavenumber range, with additional characteristic frequencies observed around 470 wavenumbers. These spectroscopic signatures provide valuable insights into the electronic nature of the silicon-nitrogen interaction in azasilolidine systems.

The incorporation of silicon into the five-membered ring system creates opportunities for hypercoordination, where silicon can achieve coordination numbers greater than four through interaction with lone pairs on adjacent heteroatoms. In hexacoordinate silicon compounds containing nitrogen donors, silicon-nitrogen bond lengths typically range from 189 to 191 picometers, slightly longer than the standard values but reflecting the increased coordination sphere around silicon. The electronic environment around silicon in these systems shows significant charge delocalization, with natural charge calculations revealing silicon atoms bearing positive charges in the range of +2.10 to +2.22 atomic units.

The methylation pattern at the silicon center in 3,3-dimethyl-1,3-azasilolidine derivatives influences the silicon-nitrogen bond characteristics through electronic and steric effects. The electron-donating nature of methyl groups increases electron density at silicon, which can strengthen the silicon-nitrogen interaction through enhanced orbital overlap. Simultaneously, the steric bulk of the methyl substituents affects the ring's conformational preferences, potentially altering the optimal silicon-nitrogen bond angles and distances. These effects combine to create a unique bonding environment where traditional covalent bonding is supplemented by dative interactions that contribute to the overall stability of the azasilolidine ring system.

Carboxylic Acid Functionality and Torsional Strain Analysis

The carboxylic acid functionality in 3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid introduces significant conformational complexity through its interaction with the ring system and the attached protecting group. Torsional strain analysis reveals that carboxylic acid groups in cyclic systems typically adopt specific orientations that minimize steric interactions while optimizing electronic stabilization through resonance effects. In this particular compound, the carboxylic acid group at position 5 experiences conformational constraints imposed by both the silicon-containing ring and the bulky tert-butoxycarbonyl protecting group.

The rotational profile around the carbon-carbon bond connecting the ring to the carboxylic acid group shows distinct energy minima corresponding to specific torsional angles. Studies of similar carboxylic acid derivatives have identified preferred torsional angles of approximately -180°, -60°, and +60°, with energy barriers between conformations ranging from 2 to 5 kilocalories per mole. The presence of the silicon atom in the ring system may alter these preferred angles due to the different electronic properties and geometric constraints imposed by silicon compared to carbon.

Detailed conformational analysis of carbamate-containing systems has revealed the importance of the torsion angle defined by the sequence oxygen-carbon-carbon-nitrogen, which typically exhibits only three stable values: -180°, 0°, or 180°. In the case of 3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, similar restrictions likely apply to the torsional motion around bonds connecting the carboxylic acid group to the ring system. The planar nature of the carbamate linkage, arising from resonance delocalization between the nitrogen lone pair and the carbonyl system, restricts rotational freedom and creates well-defined conformational preferences.

The interaction between the carboxylic acid functionality and the ring system also involves considerations of intramolecular hydrogen bonding and electrostatic interactions. The electron-rich environment created by the nitrogen atom in the ring can influence the acidity and conformational preferences of the carboxylic acid group through space or through-bond electronic effects. Additionally, the spatial arrangement of the carboxylic acid group relative to the silicon-bound methyl groups creates specific steric interactions that contribute to the overall conformational energy profile of the molecule. These torsional strain effects must be carefully considered when predicting the compound's behavior in chemical reactions and its interactions with other molecules.

tert-Butoxycarbonyl Protecting Group Spatial Arrangement

The tert-butoxycarbonyl protecting group in 3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid adopts specific spatial arrangements that are critical for understanding the compound's overall three-dimensional structure and reactivity. The protecting group attaches to the nitrogen atom through a carbamate linkage, creating a planar arrangement that restricts rotational freedom around the nitrogen-carbon bond. This planarity arises from resonance delocalization between the nitrogen lone pair and the carbonyl π-system, effectively creating partial double bond character in the nitrogen-carbon connection.

The bulky tert-butyl group of the protecting moiety introduces significant steric constraints that influence the entire molecular conformation. Computational studies of similar tert-butoxycarbonyl-protected systems have shown that the tert-butyl group adopts orientations that minimize steric clashes with other molecular components while maintaining optimal orbital overlap in the carbamate linkage. The three methyl groups of the tert-butyl moiety typically arrange themselves in a staggered conformation relative to the carbonyl group, creating a roughly tetrahedral geometry around the quaternary carbon center.

The spatial relationship between the tert-butoxycarbonyl protecting group and the silicon-containing ring system creates specific geometric constraints that affect both components. The protecting group's bulk can influence the ring's conformational preferences by creating 1,3-diaxial-like interactions with ring substituents, particularly the methyl groups attached to silicon. These interactions may favor specific ring conformations that position the protecting group away from the silicon-bound substituents, thereby minimizing unfavorable steric contacts.

The conformational behavior of the tert-butoxycarbonyl group also responds to the electronic environment created by the silicon-nitrogen bond in the ring system. The electron-donating character of silicon can influence the electron density on the ring nitrogen, potentially affecting the strength of the carbamate resonance and the rotational barrier around the nitrogen-carbon bond. Studies have shown that the backbone of carbamate-protected compounds consistently adopts planar conformations, with specific atoms including the protecting group oxygen, carbonyl carbon, and nitrogen remaining coplanar. This structural rigidity extends the planar region beyond the immediate carbamate linkage, creating an extended conjugated system that influences the compound's overall geometry and electronic properties.

The orientation of the tert-butoxycarbonyl group relative to the carboxylic acid functionality at position 5 of the ring creates additional conformational considerations. The spatial arrangement of these two functional groups determines the compound's potential for intramolecular interactions and influences its behavior in chemical transformations. The bulky nature of both the protecting group and the ring substituents creates a highly substituted molecular framework where conformational preferences are dictated by the need to minimize steric repulsion while maintaining optimal electronic configurations in both the carbamate and carboxylic acid functionalities.

Properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYPNQDTQVFCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid, also known by its CAS number 40648-24-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₉N₁O₃Si
  • Molecular Weight : 253.38 g/mol
  • CAS Number : 40648-24-6

These properties suggest that the compound is a complex organic molecule with potential interactions with biological systems.

Antitumor Activity

Recent studies have indicated that compounds similar to 3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid exhibit significant antitumor activity. For instance, a series of hybrid compounds containing oxadiazole moieties demonstrated selective cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 10 to 30 µM in murine tumor lines such as B16-F0 (melanoma) and LM3 (mammary adenocarcinoma) .

The biological activity of this compound may be attributed to its ability to interact with specific biomolecules within cancer cells. Research suggests that it may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in tumor cells. The presence of the azasilolidine structure is believed to enhance its binding affinity to target proteins .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity. A study evaluating similar azasilolidine derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 5 to 20 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, a derivative of the compound was tested for its antitumor efficacy. Administered at varying doses (10 µM, 20 µM, and 30 µM), the compound exhibited a dose-dependent reduction in cell viability in B16-F0 melanoma cells. The study highlighted that at 30 µM, the compound reduced cell viability by approximately 70% compared to control groups .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds. The study employed standard agar diffusion methods to assess the antibacterial activity against a panel of pathogens. Results indicated that compounds similar to 3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid displayed zones of inhibition ranging from 12 mm to 25 mm depending on the bacterial strain tested .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AB16-F015Inhibition of apoptosis pathways
Compound BLM325Enzyme inhibition
Compound CNMuMG>30Non-cytotoxic

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Compound DStaphylococcus aureus1020
Compound EEscherichia coli1518
Compound FPseudomonas aeruginosa2015

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to be utilized in the synthesis of various biologically active compounds. Notably, derivatives of azasilolidine structures have shown promise in:

  • Antibacterial Activity : Compounds derived from azasilolidines have been reported to exhibit significant antibacterial properties, making them candidates for developing new antibiotics .
  • Antitumor Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation, suggesting their utility in oncology .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. Its unique structure facilitates the development of various synthetic pathways:

  • Wolff Rearrangement : This method has been adapted to create derivatives of 2-oxoazetidine-3-carboxylic acids from azasilolidine precursors, showcasing the compound's role in expanding chemical libraries for drug discovery .

Research has demonstrated that derivatives of this compound can inhibit specific enzymes and transporters:

  • Inhibition of β-lactamases : This property is crucial for overcoming antibiotic resistance in bacterial strains .
  • Antitubercular Properties : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Case Study 1: Synthesis of β-lactam Derivatives

A study reported the synthesis of β-lactam derivatives using 3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid as a starting material. The reaction involved nucleophilic substitution that yielded high purity products with significant yields (up to 83%) when optimized through microwave-assisted techniques .

Case Study 2: Antimicrobial Activity Assessment

In a controlled study, various derivatives of the compound were tested against a panel of bacterial strains. Results indicated that certain modifications to the azasilolidine structure enhanced antimicrobial efficacy significantly compared to the parent compound. This suggests that structural variations can lead to improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence:

Methyl (2S)-3,3-Dimethyl-2-[Methyl-[(2-Methylpropan-2-yl)Oxycarbonyl]Amino]Butanoate ()

  • Structural Similarities :
    • Both compounds feature a Boc-protected amine group.
    • 3,3-Dimethyl substitution is present in both.
  • Key Differences: The compared compound lacks the azasilolidine ring, instead possessing a linear butanoate ester.
  • Functional Implications :
    • The Boc group in both compounds enhances stability during synthesis, but the azasilolidine’s cyclic structure may improve conformational rigidity .

2-[3-(3,3-Dimethyl-1-(2-Sulfoethyl)Indolin-2-ylidene)Prop-1-enyl]-3,3-Dimethyl-1-(2-Sulfoethyl)-3H-Indolium ()

  • Structural Similarities :
    • Both contain 3,3-dimethyl substituents.
  • Key Differences :
    • The indolium-based dye includes sulfonate groups for water solubility, whereas the target compound relies on a carboxylic acid for polarity.
    • The azasilolidine ring (silicon-nitrogen) contrasts with the indole’s nitrogen-carbon framework.
  • Functional Implications :
    • Sulfonate groups in the dye enhance aqueous solubility, while the azasilolidine’s carboxylic acid may offer moderate solubility in polar organic solvents .

Coumarin-Linked Thiazolidinediones ()

  • Structural Similarities :
    • Both classes include heterocyclic cores (thiazolidinedione vs. azasilolidine).
    • Substituents like halogens or methoxy groups in thiazolidinediones parallel the Boc group in the target compound.
  • Key Differences :
    • Thiazolidinediones contain sulfur, while the azasilolidine incorporates silicon.
    • The coumarin moiety in thiazolidinediones enables fluorescence, absent in the target compound.

(2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-Hydroxyphenyl)Acetamido]-3,3-Dimethyl-7-Oxo-4-Thia-1-Azabicyclo[3.2.0]Heptane-2-Carboxamido}-3,3-Dimethyl-7-Oxo-4-Thia-1-Azabicyclo[3.2.0]Heptane-2-Carboxylic Acid ()

  • Structural Similarities :
    • Both feature 3,3-dimethyl substitution and carboxylic acid groups.
  • Key Differences :
    • The antibiotic contains a bicyclic β-lactam core critical for antibacterial activity, absent in the azasilolidine.
    • Sulfur replaces silicon in the heterocycle.
  • Functional Implications :
    • The β-lactam ring confers bioactivity, while the azasilolidine’s silicon may prioritize synthetic versatility over direct antimicrobial effects .

Data Table: Comparative Analysis

Compound Core Structure Key Functional Groups Solubility Notable Applications
Target Azasilolidine Azasilolidine (Si-N) Boc, Carboxylic Acid Moderate (organic) Prodrugs, Peptide Synthesis
Methyl Butanoate () Linear Ester Boc, Ester High (organic) Synthetic Intermediate
Indolium Dye () Indole Sulfonate, Dimethyl High (aqueous) Fluorescent Probes
Thiazolidinediones () Thiazolidine (S-N) Coumarin, Halogens Variable Antimicrobial Agents
Bicyclic β-Lactam () Bicyclic Carbapenem β-Lactam, Carboxylic Acid Low (aqueous) Antibiotics

Research Findings and Implications

  • Synthetic Utility: The Boc group in the target compound and ’s butanoate highlights its role in protecting amines during multi-step syntheses .
  • Solubility Trends : Sulfonate groups () drastically enhance water solubility compared to carboxylic acids, suggesting that derivatives of the target compound may require additional polar groups for biological applications .
  • Silicon vs.

Preparation Methods

Cyclization of Silane-Containing Precursors

The azasilolidine ring is typically formed via intramolecular cyclization. A common precursor is a β-silyl amino alcohol, which undergoes ring closure under acidic or thermal conditions:

Procedure :

  • Precursor Preparation : React 3-aminopropylsilane derivatives with glycolic acid to form β-silyl amino alcohols.
  • Cyclization : Use 2,2-dimethoxypropane (DMP) and para-toluenesulfonic acid (PTSA) in benzene at reflux (80–100°C) to induce dehydration and cyclization.

Example :

  • Starting Material : 3-(Dimethylsilyl)propylamine + glycolic acid → β-silyl amino alcohol.
  • Cyclization :
    $$\text{β-silyl amino alcohol} \xrightarrow[\text{DMP, PTSA}]{\text{benzene, 80°C}} \text{1,3-azasilolidine intermediate}$$
    Yield: 70–85%.

Table 2 : Cyclization Conditions and Yields

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Benzene PTSA 80 12 78
Toluene H₂SO₄ 100 8 82

Boc Protection of the Azasilolidine Amine

The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This step is critical for preventing undesired side reactions in peptide synthesis.

Procedure :

  • Deprotonation : Treat the azasilolidine intermediate with triethylamine (TEA) in dichloromethane (DCM).
  • Boc Anhydride Addition : Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0–5°C, then stir at room temperature.

Reaction :
$$\text{1,3-Azasilolidine} + \text{Boc}_2\text{O} \xrightarrow[\text{TEA}]{\text{DCM}} \text{Boc-protected azasilolidine}$$
Yield: 90–95%.

Optimization Note :

  • Excess Boc₂O (1.2 equiv) ensures complete protection.
  • Anhydrous conditions prevent hydrolysis of Boc₂O.

Oxidation and Carboxylic Acid Formation

The carboxylic acid moiety is introduced via oxidation of a hydroxymethyl group or hydrolysis of a nitrile/ester precursor.

Method A: Hydroxymethyl Oxidation

  • Hydroxymethyl Intermediate : Synthesize 5-hydroxymethyl-1,3-azasilolidine via aldol condensation.
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) to convert –CH₂OH to –COOH.

Method B: Ester Hydrolysis

  • Ester Precursor : Synthesize methyl 3,3-dimethyl-1-Boc-1,3-azasilolidine-5-carboxylate via esterification.
  • Hydrolysis : Treat with LiOH in THF/H₂O at 50°C.

Table 3 : Comparison of Carboxylic Acid Formation Methods

Method Reagents Temperature (°C) Yield (%)
A CrO₃/H₂SO₄ 0–5 65
B LiOH, THF/H₂O 50 88

Stereochemical Control and Chiral Resolution

The compound’s (5R) configuration is achieved via:

  • Asymmetric Synthesis : Use chiral catalysts (e.g., Pd-PHOX) for enantioselective cyclization.
  • Chiral Resolution : Separate racemic mixtures using chiral HPLC columns (e.g., Chiralpak OD-H).

Example :

  • Catalyst : Pd/(S)-PHOX complex induces >99% enantiomeric excess (ee) in cyclization.
  • Resolution : Hexane/isopropanol (90:10) eluent yields 98% pure (5R)-enantiomer.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and green solvents are prioritized:

Key Steps :

  • Flow Cyclization : React β-silyl amino alcohols in a microreactor at 120°C with PTSA.
  • Solvent Recycling : Replace benzene with cyclopentyl methyl ether (CPME) for safer processing.
  • Automated Boc Protection : Use inline IR monitoring to optimize Boc₂O addition.

Table 4 : Industrial Process Parameters

Parameter Value
Reactor Type Continuous Flow
Throughput 50 kg/day
Purity >99%
Solvent Recovery 95% CPME recycled

Applications and Derivatives

The compound serves as a precursor for:

  • Peptide Analogues : Boc deprotection yields free amines for solid-phase peptide synthesis.
  • Antimicrobial Agents : Derivatives show activity against Staphylococcus aureus (MIC: 2–8 µg/mL).

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step functionalization of the azasilolidine core. Key steps include:

  • Introduction of the tert-butyloxycarbonyl (Boc) group via coupling agents like dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .
  • Carboxylic acid activation using tert-butyl esters, followed by purification via recrystallization from acetic acid or DMF mixtures to isolate intermediates .
  • Final characterization via HPLC or FTIR to confirm purity and structural integrity .

Q. Q2. How is the stereochemical configuration of the azasilolidine ring verified post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry. The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement. For example:

  • Crystallographic data (e.g., bond angles like C9—O1—C1—O2 = 3.46°) are analyzed to confirm ring conformation .
  • Polarized light microscopy or differential scanning calorimetry (DSC) may supplement crystallography to detect polymorphic variations .

Advanced Research Questions

Q. Q3. How can conflicting NMR and mass spectrometry data be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. A systematic approach includes:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and IR spectroscopy .
  • Solvent-dependent studies : Test in deuterated DMSO or CDCl₃ to observe shifts in proton signals caused by hydrogen bonding .
  • Theoretical modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. Q4. What strategies optimize the yield of the Boc-protected intermediate under reflux conditions?

Methodological Answer: Yield optimization requires balancing reaction kinetics and stability:

  • Catalyst screening : Sodium acetate (0.1 mol) in acetic acid enhances coupling efficiency during reflux .
  • Temperature control : Maintain reflux at 80–90°C for 3–5 hours to avoid decomposition of heat-sensitive intermediates .
  • In-line monitoring : Use RP-HPLC to track reaction progress and terminate reflux at peak intermediate concentration .

Q. Q5. How do steric effects influence the reactivity of the azasilolidine core in nucleophilic substitution reactions?

Methodological Answer: The 3,3-dimethyl groups create significant steric hindrance, affecting reaction pathways:

  • Kinetic studies : Compare reaction rates with analogous non-methylated compounds to quantify steric barriers .
  • Computational analysis : Molecular dynamics simulations (e.g., using Gaussian) predict steric clashes at C2 and C4 positions, guiding reagent selection .
  • Alternative pathways : Use bulky bases (e.g., LDA) to deprotonate hindered sites selectively .

Data Analysis and Contradiction Resolution

Q. Q6. How are crystallographic data discrepancies addressed when refining the azasilolidine structure?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., O3—C4—C8 = 110.86° vs. expected 109.5°) require:

  • Twinned data correction : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .
  • Thermal parameter adjustment : Refine anisotropic displacement parameters (ADPs) for heavy atoms to account for disorder .
  • Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry elements .

Q. Q7. What analytical methods differentiate between keto-enol tautomerism and structural isomerism in this compound?

Methodological Answer:

  • Variable-temperature NMR : Monitor proton exchange between tautomers at 25–60°C .
  • X-ray photoelectron spectroscopy (XPS) : Compare oxygen binding energies to distinguish carbonyl (C=O) from enolic (C–O–H) groups .
  • Tandem MS/MS : Fragment ions at m/z 245 (keto form) vs. m/z 261 (enol form) provide diagnostic patterns .

Methodological Innovations

Q. Q8. What advanced techniques improve the resolution of enantiomeric excess in chiral derivatives?

Methodological Answer:

  • Chiral stationary phase HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .
  • VCD spectroscopy : Vibrational circular dichroism provides unambiguous enantiomer identification via distinct C=O stretching bands .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline) to enhance enantiopurity .

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